molecular formula C22H24N4OS2 B2435716 3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-45-3

3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2435716
CAS No.: 847402-45-3
M. Wt: 424.58
InChI Key: LAMHIBQTZLIGPW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazole derivatives have been studied for their potential biological activities . For instance, some benzothiazole-2-thiol derivatives have shown potent and broad-spectrum inhibitory activities against different types of human cancer cell lines .

Scientific Research Applications

Anticancer Properties

  • Research conducted in 2015 identified a series of compounds, including variations of the 4H-1,2,4-triazole structure, which were evaluated for their anticancer activity against multiple cancer lines. Compounds with certain structural characteristics showed high selectivity towards melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).

Antimicrobial and Antioxidant Activities

Corrosion Inhibition

  • A 2013 study investigated the effectiveness of certain benzimidazole derivatives, including those with a 4H-1,2,4-triazole structure, as corrosion inhibitors for mild steel in acidic environments. The study found that these inhibitors were effective and followed the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

Plant-Growth Regulatory Activities

  • In 2010, a study synthesized imine derivatives containing 1H-1,2,4-triazole and thiazole rings. The primary bioassay results indicated that these compounds exhibited promising plant-growth regulatory activities (Qin, Yu, Dai, Qin, Zhang, Bing, Wang, & Fang, 2010).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the specific biological activity being studied. For example, some benzothiazole-2-thiol derivatives have been found to exhibit anticancer activity, possibly through inducing apoptosis in cancer cells .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their potential biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and investigating their mechanisms of action.

Properties

IUPAC Name

3-[[5-butan-2-ylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2/c1-3-16(2)28-21-24-23-20(25(21)14-13-17-9-5-4-6-10-17)15-26-18-11-7-8-12-19(18)29-22(26)27/h4-12,16H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHIBQTZLIGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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